

Application Notes and Protocols for Xenon-123 Gas Targetry Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xenon-123

Cat. No.: B1222699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, operation, and associated protocols for **Xenon-123** (^{123}Xe) gas targetry systems. These systems are pivotal for the production of high-purity Iodine-123 (^{123}I), a critical radioisotope in diagnostic nuclear medicine.

Introduction to Xenon-123 Production

Iodine-123 is a valuable radioisotope for Single Photon Emission Computed Tomography (SPECT) imaging due to its favorable decay characteristics, including a half-life of 13.22 hours and the emission of 159 keV gamma rays.^{[1][2]} The indirect production of ^{123}I via a ^{123}Xe precursor is the preferred method for achieving high radionuclidian purity, minimizing contamination from other iodine isotopes like ^{124}I .^{[3][4]} This process involves the proton bombardment of enriched Xenon-124 (^{124}Xe) gas in a cyclotron.^{[2][5]}

The primary nuclear reactions are:

- $^{124}\text{Xe}(\text{p},\text{pn})^{123}\text{Xe}$
- $^{124}\text{Xe}(\text{p},2\text{n})^{123}\text{Cs} \rightarrow ^{123}\text{Xe}$

The resulting ^{123}Xe , with a half-life of 2.08 hours, decays to ^{123}I .^[6]

Xenon-123 Gas Targetry System Design

A typical ^{123}Xe gas target system is an intricate assembly designed to safely contain the expensive enriched ^{124}Xe gas during proton beam irradiation while withstanding significant heat and pressure. Key components include the target body, beam windows, and cooling systems.

- **Target Body:** The target chamber is commonly fabricated from materials like aluminum with an inner nickel plating to ensure product purity.[7] It is designed to hold the ^{124}Xe gas, often at pressures significantly above atmospheric pressure.
- **Beam Windows:** Thin foils, typically made of materials like Molybdenum (e.g., 25 μm or 50 μm), separate the target gas from the cyclotron vacuum and the cooling system.[8] These windows must be robust enough to withstand the pressure differential and the heat deposited by the proton beam.
- **Cooling Systems:** Efficient cooling is critical to prevent overheating and potential rupture of the beam windows. A dual cooling approach is common:
 - **Helium Cooling:** High-purity helium gas is circulated at high pressure over the beam windows to dissipate heat.
 - **Water Cooling:** The target body is typically water-cooled to manage the overall thermal load.
- **Cryogenic Xenon Recovery:** To conserve the costly enriched ^{124}Xe gas, a cryogenic system utilizing liquid nitrogen is employed to "freeze out" and recover the xenon gas from the target chamber post-irradiation.[5]
- **Automated Systems:** Modern systems, such as the KIPROS and IPEN-CNEN systems, are fully automated, controlling the entire process from ^{124}Xe transfer and irradiation to ^{123}I recovery.[7][9] This automation enhances safety and reproducibility.

Quantitative Data

The operational parameters of ^{123}Xe gas targetry systems can vary depending on the specific cyclotron and target design. The following tables summarize typical data found in the literature.

Table 1: Typical Operating Parameters for Xenon-124 Gas Targets

Parameter	Typical Value/Range
Target Material	Enriched Xenon-124 Gas (>99.8%)
Proton Energy	15 - 34 MeV[6]
Beam Current	75 - 200 μ A[7]
Target Gas Pressure	> 5 bar[10]
Irradiation Time	Dependent on desired yield
Cooling	Helium and Water[9]

Table 2: Reported Iodine-123 Production Yields from Xenon-124 Gas Targets

Institution/System	Proton Energy (MeV)	Beam Current (μ A)	Reported Yield
TRIUMF (CP-42 Cyclotron)	24 - 26	75	1.1 Ci (max. per run)
IPEN-CNEN/SP (Manual System)	~30	N/A	~2.5 mCi/ μ Ah[11]
IPEN-CNEN/SP (Automated System)	~30	N/A	2.70 mCi/ μ Ah[9]
KIPROS System	30	100 - 200	>350 MBq/ μ Ah (>9.46 mCi/ μ Ah)[7]
Brookhaven National Laboratory (BNL)	15 - 34	N/A	Yields tabulated in publications[6]

Experimental Protocols

The following protocols provide a general methodology for the production of ^{123}I using a ^{124}Xe gas target system. Specific parameters should be optimized for the particular setup.

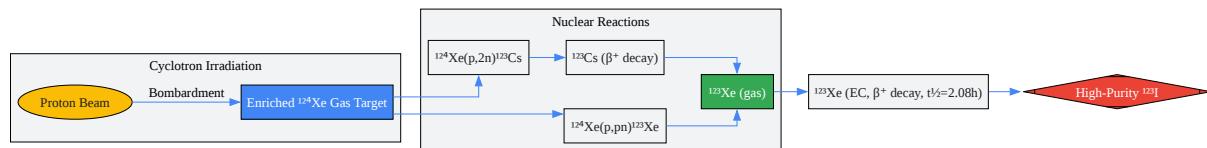
4.1. Protocol for Target Preparation and Irradiation

- System Check: Ensure all connections are secure and the system is leak-tight.
- Target Loading: Cryogenically transfer a measured quantity of enriched ^{124}Xe gas from a storage vessel into the target chamber.[12]
- Pressurization: Allow the target chamber to warm to ambient temperature, reaching the desired operating pressure.
- Cooling System Activation: Initiate the helium and water cooling circuits.
- Beam Tuning: Direct the proton beam through the beamline, ensuring it is correctly centered on the target windows using diagnostic tools like sector collimators.[7]
- Irradiation: Irradiate the ^{124}Xe gas with protons at the desired energy and current for a predetermined duration to achieve the target yield of ^{123}Xe .
- End of Bombardment (EOB): Terminate the proton beam.

4.2. Protocol for **Xenon-123** Decay and Iodine-123 Recovery

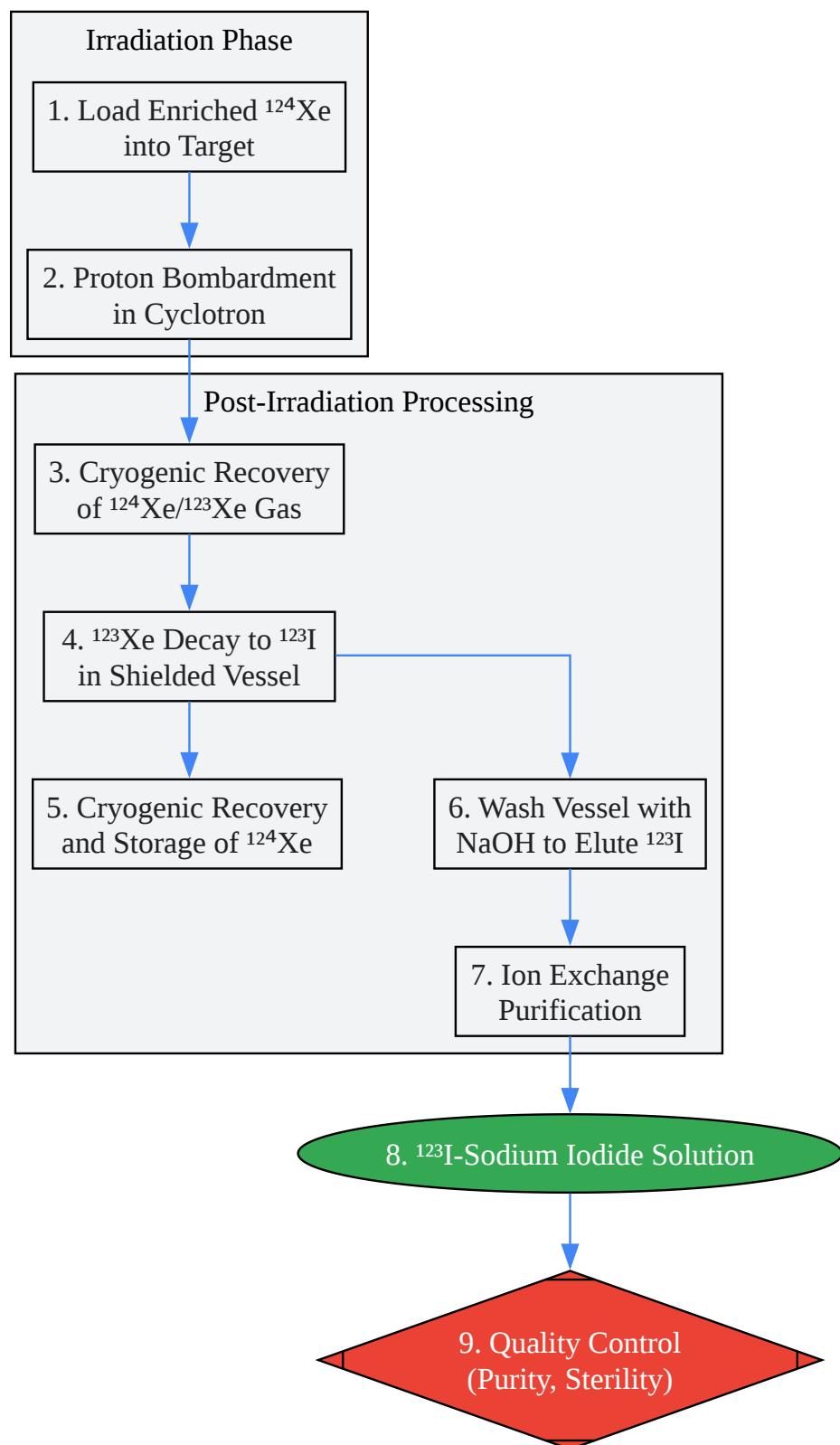
- Xenon Recovery: After irradiation, cryogenically transfer the ^{124}Xe gas (now containing ^{123}Xe) from the target chamber to a shielded decay vessel using liquid nitrogen.[12]
- Decay Period: Allow the ^{123}Xe in the decay vessel to decay to ^{123}I . The optimal decay time is typically several hours to maximize the ^{123}I activity.
- Xenon Recycling: After the decay period, cryogenically transfer the stable ^{124}Xe gas from the decay vessel to a storage cylinder for reuse.[12]
- Iodine-123 Elution: The ^{123}I adheres to the inner walls of the decay vessel. Wash the vessel with a small volume of dilute sodium hydroxide (e.g., 0.1 M NaOH) to dissolve the ^{123}I .[2]

- Purification (if necessary): The resulting ^{123}I -sodium iodide solution can be further purified using ion exchange chromatography to concentrate the product and remove any impurities. [\[5\]](#)


4.3. Protocol for Quality Control of Iodine-123

- Radionuclidic Purity:
 - Method: Gamma-ray spectrometry using a high-purity germanium (HPGe) detector.[\[1\]](#)[\[13\]](#)
 - Procedure:
 1. Acquire a gamma spectrum of the ^{123}I sample.
 2. Identify the characteristic 159 keV photopeak of ^{123}I .
 3. Analyze the spectrum for the presence of photopeaks from potential radionuclidic impurities (e.g., ^{124}I , ^{125}I).
 4. Quantify the activity of each radionuclide to determine the radionuclidic purity.
 - Acceptance Criteria: Typically >99.8% ^{123}I .[\[8\]](#)
- Radiochemical Purity:
 - Method: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Procedure (HPLC):
 1. Inject a small aliquot of the ^{123}I solution onto a suitable HPLC column (e.g., reverse-phase C18).
 2. Elute with an appropriate mobile phase (e.g., methanol:acetic acid solution).[\[14\]](#)
 3. Monitor the eluate with a UV detector and a radioactivity detector.

4. Determine the percentage of radioactivity associated with the desired chemical form (iodide).
 - Acceptance Criteria: Typically >95% as iodide.[16]
- Chemical Purity: Assess for the presence of non-radioactive chemical impurities that may have been introduced during the process.
- Sterility and Endotoxins: For clinical applications, the final product must be tested for sterility and pyrogenicity according to pharmacopeial standards.


Visualizations

The following diagrams illustrate the key processes in ^{123}Xe gas targetry and ^{123}I production.

[Click to download full resolution via product page](#)

Caption: Nuclear reaction pathways for the production of **Xenon-123**.

[Click to download full resolution via product page](#)

Caption: General workflow for ^{123}I production via the ^{123}Xe gas target method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [digicollections.net](#) [digicollections.net]
- 2. [Iodine-123 - Wikipedia](#) [en.wikipedia.org]
- 3. [osti.gov](#) [osti.gov]
- 4. [scispace.com](#) [scispace.com]
- 5. [Iodine 123 | IBA - Radio Pharma Solutions](#) [iba-radiopharmasolutions.com]
- 6. [Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV](#) [inis.iaea.org]
- 7. [zyklotron-ag.de](#) [zyklotron-ag.de]
- 8. [zyklotron-ag.de](#) [zyklotron-ag.de]
- 9. [A new 124Xe irradiation system for 123I production - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 10. [ijrr.com](#) [ijrr.com]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [US4622201A - Gas-target method for the production of iodine-123 - Google Patents](#) [patents.google.com]
- 13. [A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 14. [academic.oup.com](#) [academic.oup.com]
- 15. [inis.iaea.org](#) [inis.iaea.org]
- 16. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Xenon-123 Gas Targetry Systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222699#xenon-123-gas-targetry-systems-and-design>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com